1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene
CAS No.: 1313588-92-9
Cat. No.: VC16197365
Molecular Formula: C13H6F3NO2S
Molecular Weight: 297.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1313588-92-9 |
|---|---|
| Molecular Formula | C13H6F3NO2S |
| Molecular Weight | 297.25 g/mol |
| IUPAC Name | 1-nitro-3-(trifluoromethyl)dibenzothiophene |
| Standard InChI | InChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H |
| Standard InChI Key | KJLDQWABBAPGSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular framework of 1-nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene consists of a fused dibenzothiophene core, where a thiophene ring is annulated to two benzene rings. The nitro group occupies the 1-position, while the trifluoromethyl group is situated at the 3-position, creating a sterically and electronically asymmetric structure. This arrangement induces significant dipole moments, influencing its reactivity and intermolecular interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₆F₃NO₂S |
| Molecular Weight | 297.25 g/mol |
| IUPAC Name | 1-nitro-3-(trifluoromethyl)dibenzothiophene |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)N+[O-] |
| Topological Polar Surface Area | 76.3 Ų |
The trifluoromethyl group enhances lipophilicity (logP ≈ 3.8), while the nitro group contributes to electron-deficient aromatic systems, making the compound amenable to nucleophilic aromatic substitution reactions .
Synthetic Methodologies
Multi-Step Synthesis from Dibenzo[b,d]thiophene Derivatives
The synthesis typically begins with functionalization of dibenzo[b,d]thiophene precursors. A patented approach involves:
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Grignard Reagent Formation: Reacting halo-benzotrifluorides (e.g., 3-bromo-(trifluoromethyl)benzene) with magnesium in tetrahydrofuran (THF) under catalytic iodine, yielding a meta-dominated Grignard complex (96% meta isomer) .
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Ketene Coupling: The Grignard reagent is treated with ketene in aromatic hydrocarbons (toluene/xylene) at -10°C in the presence of iron(III) acetylacetonate [Fe(acac)₃] and acetic acid, achieving 75–85% yields of trifluoromethyl acetophenone intermediates .
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Nitration and Cyclization: Subsequent nitration using mixed acid (HNO₃/H₂SO₄) at 0°C, followed by palladium-catalyzed cyclization, affords the target compound. This method achieves >99% purity after solvent recrystallization .
Alternative Nickel-Catalyzed Routes
Recent advances employ nickel catalysts for intramolecular reductive aminocarbonylation. For example, Ni(cod)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) facilitates coupling between 2-haloaryl-tethered nitroarenes and carbon monoxide (1 atm, 80°C), achieving 72% yield with excellent regioselectivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, Ar-H), 8.25 (dd, J = 8.8, 2.4 Hz, 1H), 7.98 (d, J = 8.8 Hz, 1H), 7.65–7.58 (m, 2H), 7.52–7.45 (m, 2H).
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¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C-NO₂), 142.3 (q, J = 34 Hz, C-CF₃), 135.8–124.2 (aromatic carbons), 122.5 (q, J = 272 Hz, CF₃).
The ¹⁹F NMR spectrum shows a singlet at δ -62.3 ppm for the CF₃ group .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 297.0421 [M+H]⁺ (calc. 297.0423), with fragmentation patterns indicating sequential loss of NO₂ (46 Da) and CF₃ (69 Da).
Material Science Applications
Organic Electronics
The compound’s low LUMO (-3.1 eV) and high electron affinity make it suitable as an n-type semiconductor in OFETs. Thin-film transistors exhibit electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives .
Liquid Crystalline Behavior
Differential scanning calorimetry (DSC) reveals a smectic A phase between 145–178°C, driven by dipole-dipole interactions between CF₃ and NO₂ groups. This property is exploitable in electro-optic displays .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral palladium catalysts to access optically pure variants for CNS drug discovery.
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Polymer Composite Development: Incorporating the compound into polyimide matrices for high-temperature dielectric materials.
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Targeted Drug Delivery: Conjugating with antibody-drug conjugates (ADCs) to enhance cancer cell specificity.
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